Product packaging for A3AR agonist 2(Cat. No.:)

A3AR agonist 2

Cat. No.: B12385586
M. Wt: 622.7 g/mol
InChI Key: GWPOXPCMLJYJKI-RKGYOVORSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

A3AR Agonist 2 is a potent and selective small-molecule agonist for the A3 adenosine receptor (A3AR), a G i /G q -protein coupled receptor that is overexpressed in pathological cells, including cancer and inflammatory cells, while showing low expression in normal cells . This differential expression makes A3AR an attractive therapeutic target, and this compound facilitates research into its mechanisms and therapeutic potential. Its robust anti-cancer and anti-inflammatory effects are mediated through the modulation of key signaling pathways, including the downregulation of the Wnt/β-catenin and NF-κB pathways, leading to the inhibition of tumor cell proliferation and the induction of apoptosis . In vitro studies demonstrate that this compound regulates proliferative and drug resistance pathways, facilitating chemosensitivity in pancreatic and liver cancer cell lines. It has been shown to reduce the protein expression of multidrug resistance-associated protein 1 (MRP1) and P-glycoprotein (P-gp), and to enhance the cytotoxic effects of conventional chemotherapeutic agents such as carboplatin and doxorubicin . Furthermore, research indicates that A3AR agonists like this compound are effective in blocking neuropathic pain, such as that induced by chemotherapeutics, by inhibiting spinal NADPH oxidase activation and subsequent neuroinflammatory processes, including the production of pro-inflammatory cytokines . This product is intended for research purposes only, specifically for investigating oncology, immunology, and neuroscience pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H34N6O6 B12385586 A3AR agonist 2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H34N6O6

Molecular Weight

622.7 g/mol

IUPAC Name

(1S,3R,4R,5S)-2,3-dihydroxy-4-[(11Z)-16-methoxy-9,14-dioxa-22,25,27,29,30-pentazapentacyclo[21.6.1.14,8.115,19.024,28]dotriaconta-1(30),4(32),5,7,11,15,17,19(31),23,25,28-undecaen-2-yn-27-yl]-N-methylbicyclo[3.1.0]hexane-1-carboxamide

InChI

InChI=1S/C34H34N6O6/c1-35-33(43)34-18-23(34)28(29(41)30(34)42)40-19-37-27-31-36-13-12-21-8-10-24(44-2)25(17-21)46-15-4-3-14-45-22-7-5-6-20(16-22)9-11-26(38-31)39-32(27)40/h3-8,10,16-17,19,23,28-30,41-42H,12-15,18H2,1-2H3,(H,35,43)(H,36,38,39)/b4-3-/t23-,28-,29-,30?,34+/m1/s1

InChI Key

GWPOXPCMLJYJKI-RKGYOVORSA-N

Isomeric SMILES

CNC(=O)[C@@]12C[C@@H]1[C@H]([C@H](C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OC/C=C\COC7=CC=CC(=C7)C#CC(=N5)N=C43

Canonical SMILES

CNC(=O)C12CC1C(C(C2O)O)N3C=NC4=C5NCCC6=CC(=C(C=C6)OC)OCC=CCOC7=CC=CC(=C7)C#CC(=N5)N=C43

Origin of Product

United States

Chemical Properties and Synthesis of A3ar Agonist 2

Chemical Structure and Properties

A3AR agonist 2, exemplified by compounds like Namodenoson (B1684119) (Cl-IB-MECA), is a nucleoside derivative. drug-dev.comnatap.org The core structure is based on adenosine (B11128), with specific modifications to enhance its affinity and selectivity for the A3AR. unife.it Key structural modifications often include substitutions at the N6 and C2 positions of the adenine (B156593) base, as well as alterations to the ribose sugar moiety. nih.gov For instance, Namodenoson is chemically known as 2-chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyl-uronamide. drug-dev.com These modifications are crucial for achieving high potency and selectivity. unife.it

PropertyDescription
Compound Name Namodenoson (CF102, Cl-IB-MECA)
Chemical Class Nucleoside derivative, A3 Adenosine Receptor Agonist
Key Structural Features N6-(3-iodobenzyl) group, 2-chloro substitution, 5'-N-methyluronamide modification
Selectivity High selectivity for A3AR over other adenosine receptor subtypes

Synthesis of this compound

The synthesis of A3AR agonists like Cl-IB-MECA is a multi-step process. rsc.org Generally, it begins with a modified adenosine precursor. The synthesis often involves a convergent approach, where different parts of the molecule are synthesized separately and then combined. rsc.org For instance, the synthesis might involve the coupling of a pre-functionalized purine (B94841) base with a modified ribose derivative. researchgate.net The development of efficient and scalable synthetic routes is crucial for producing these compounds for research and potential clinical development. rsc.org

Applications in Preclinical Research

In Vitro Studies

In vitro studies have been instrumental in elucidating the cellular effects of A3AR agonist 2. In cultured inflammatory cells, such as those derived from patients with rheumatoid arthritis, A3AR agonists have been shown to reduce the secretion of inflammatory cytokines. dovepress.com In cancer cell lines, these agonists can induce apoptosis (programmed cell death) and inhibit cell proliferation. mdpi.com These studies often demonstrate a differential effect, where the agonist is cytotoxic to cancer cells but not to normal cells. mdpi.com

Activation of Phospholipase C and Inositol Phosphate Signaling

In Vivo Studies

In vivo studies in animal models have provided further evidence for the therapeutic potential of this compound. In models of inflammatory diseases like arthritis and inflammatory bowel disease, A3AR agonists have demonstrated potent anti-inflammatory effects. nih.gov In various cancer models, including liver, colon, and prostate cancer, treatment with A3AR agonists has been shown to inhibit tumor growth. drug-dev.commdpi.com Furthermore, these agonists have shown protective effects in models of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). natap.orgresearchgate.net

Preclinical ModelObserved Effects of this compound
Inflammatory Arthritis Reduction in joint inflammation and cytokine levels. nih.gov
Inflammatory Bowel Disease Attenuation of intestinal inflammation. nih.gov
Hepatocellular Carcinoma Inhibition of tumor growth and induction of apoptosis. drug-dev.comnatap.org
NAFLD/NASH Reduction in liver fat, inflammation, and fibrosis. natap.orgresearchgate.net
Neuropathic Pain Alleviation of pain behaviors. mdpi.comrndsystems.com

Conclusion

The focused research on A3AR agonist 2 has unveiled a molecule with significant potential in preclinical settings. Its high selectivity for the A3 adenosine (B11128) receptor, coupled with its ability to modulate key signaling pathways involved in inflammation and cancer, underscores its importance. The wealth of data from in vitro and in vivo studies provides a strong rationale for its continued investigation as a potential therapeutic agent for a variety of diseases.

Methodological Considerations in A3ar Agonist Research

In Vitro Pharmacological Assay Systems (e.g., Radioligand Binding, Functional Activity Assays)

The initial characterization of A3AR agonists relies heavily on in vitro pharmacological assays. These assays are designed to determine the compound's affinity and selectivity for the A3 adenosine (B11128) receptor (A3AR) and to assess its functional activity.

Radioligand Binding Assays: These assays are fundamental for quantifying the binding affinity of a ligand to its receptor. In the context of A3AR agonist research, radiolabeled ligands are used to compete with the test compound for binding to membranes prepared from cells expressing the human A1, A2A, or A3AR subtypes. acs.org For instance, Namodenoson (B1684119), generically known as Cl-IB-MECA, has demonstrated high affinity and selectivity for the A3AR. canfite.comcanfite.com Studies have shown that it is a potent A3AR agonist with a Ki value of 1.4 nM at the human A3AR. unife.it The introduction of a chlorine atom at the C2 position of the parent compound, IB-MECA, generally enhances both A3AR affinity and selectivity. unife.it

Functional Activity Assays: These assays measure the biological response initiated by the binding of an agonist to its receptor. Since the A3AR is a Gi protein-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. unife.itaacrjournals.orgcanfite.com Functional assays, therefore, often involve measuring changes in intracellular cAMP concentration. For example, a cAMP functional assay can be used to determine the potency (EC50) and efficacy of an A3AR agonist. acs.org One study reported that a novel 2-chloro-N6-phenylethylAdo compound (15) was a potent full A3AR agonist with an EC50 of 14 nM in a cAMP accumulation assay. mdpi.comresearchgate.net Other functional assays include measuring G protein activation, such as through [35S]GTPγS binding assays, and assessing β-arrestin recruitment. acs.orgnih.gov

In some studies, the cytotoxic potential of A3AR agonists is evaluated using assays like the MTT assay on cancer cell lines. indexcopernicus.cominnovareacademics.in For instance, the A3AR agonist ABMECA has shown dose-dependent cytotoxicity against the A549 human lung cancer cell line. indexcopernicus.cominnovareacademics.in Similarly, Namodenoson has demonstrated a significant dose-dependent inhibition of BxPC-3 pancreatic cancer cell growth. onclive.comoncnursingnews.com

Table 1: In Vitro Pharmacological Data for Selected A3AR Agonists

CompoundAssayCell LineKey FindingReference
Namodenoson (Cl-IB-MECA)Radioligand BindingCHO cells expressing hA3ARHigh affinity and selectivity for A3AR (Ki = 1.4 nM). unife.it
2-Chloro-N6-phenylethylAdo (15)cAMP AccumulationNot specifiedPotent full A3AR agonist (EC50 = 14 nM). mdpi.comresearchgate.net
ABMECAMTT AssayA549 (Human Lung Cancer)Dose-dependent cytotoxicity. indexcopernicus.cominnovareacademics.in
NamodenosonProliferation AssayBxPC-3 (Pancreatic Cancer)Significant dose-dependent inhibition of cell growth. onclive.comoncnursingnews.com

Selection and Characterization of Animal Models (e.g., Syngeneic vs. Xenograft Models)

The preclinical evaluation of A3AR agonists involves the use of various animal models to assess their in vivo efficacy, particularly in the context of cancer and inflammatory diseases. The choice between syngeneic and xenograft models is a critical consideration.

Syngeneic Models: These models utilize immunocompetent animals, where tumor cells of the same genetic background are implanted. This allows for the investigation of the compound's effects on both the tumor cells directly and the host's immune system. Research has shown that A3AR agonists are often more potent in syngeneic models compared to xenograft models, suggesting an immunological component to their anti-cancer effect. nih.gov For example, treatment with an A3AR agonist in a syngeneic melanoma model was found to increase interleukin-12 (B1171171) and enhance NK cell activity. nih.gov Syngeneic models of colon carcinoma (CT-26) and melanoma (B16-F10) have been used to demonstrate the tumor growth inhibitory effects of A3AR agonists like IB-MECA and Cl-IB-MECA. aacrjournals.orgcanfite.com

Xenograft Models: In these models, human tumor cells are implanted into immunodeficient animals, such as nude mice. This allows for the direct assessment of the compound's effect on human tumor growth without the complication of a host immune response. Xenograft models of human colon carcinoma (HCT-116) and prostate carcinoma (PC-3) have been utilized to show that A3AR agonists can prevent tumor growth. aacrjournals.orgcanfite.comcanfite.com Preclinical studies with Namodenoson have also shown its efficacy in inhibiting the growth of pancreatic cancer tumors in mice. oncnursingnews.com

The differential effects observed between these two types of models highlight the dual mechanism of action of A3AR agonists, which includes both direct anti-tumor effects and immunomodulatory actions. nih.gov

Table 2: Examples of Animal Models in A3AR Agonist Research

Model TypeAnimalCancer TypeA3AR AgonistKey FindingReference
SyngeneicC57Bl/6J miceMelanoma (B16-F10)IB-MECA, Cl-IB-MECAInhibition of tumor growth, increased IL-12, and NK activity. nih.govcanfite.com
SyngeneicNot specifiedColon Carcinoma (CT-26)IB-MECA, Cl-IB-MECAPrevention of tumor growth. aacrjournals.orgcanfite.com
XenograftNude miceColon Carcinoma (HCT-116)IB-MECA, Cl-IB-MECAInhibition of tumor growth. aacrjournals.orgcanfite.comcanfite.com
XenograftNude miceProstate Carcinoma (PC-3)IB-MECA, Cl-IB-MECAInhibition of tumor growth. aacrjournals.orgcanfite.comcanfite.com
In vivoMicePancreatic Cancer (BxPC-3 cells)NamodenosonSignificant inhibition of tumor growth. oncnursingnews.com

Utilization of A3AR as a Preclinical Biological Marker for Response Prediction

A significant finding in A3AR research is the potential of the receptor itself to serve as a biological marker for predicting the response to A3AR agonist therapy. This is based on the observation that the A3AR is overexpressed in cancer and inflammatory cells compared to normal cells. unife.itnih.govdrug-dev.com

This differential expression is not only a key factor in the targeted action of A3AR agonists but also provides a basis for a personalized medicine approach. nih.govdrug-dev.com Preclinical and clinical studies have suggested a direct correlation between the level of A3AR expression at baseline and the patient's response to treatment with A3AR agonists like CF101 (IB-MECA). nih.govnih.govcanfite.com For instance, in patients with rheumatoid arthritis, a statistically significant correlation was observed between A3AR expression in peripheral blood mononuclear cells (PBMCs) at the start of the study and their clinical response to CF101. nih.govcanfite.com

This principle has been extended to cancer research, where high A3AR expression in tumor tissues has been noted. nih.govunife.it Analysis of tumor lesions from hepatocellular carcinoma (HCC) patients showed increased A3AR mRNA expression compared to adjacent normal tissues. nih.gov This overexpression was also reflected in the PBMCs of these patients. nih.gov These findings support the use of A3AR expression levels as a preclinical and potentially clinical biomarker to select patients who are most likely to benefit from treatment with A3AR agonists. nih.govdrug-dev.com

Future Research Directions and Unanswered Questions

Elucidation of Novel A3AR-Mediated Signaling Pathways

The canonical signaling pathway for A3AR involves coupling to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, emerging evidence suggests a more complex signaling network. Future research will need to focus on uncovering these non-canonical pathways to fully understand the therapeutic potential and possible side effects of A3AR agonists.

Key areas for investigation include:

G-protein-independent signaling: Research is needed to determine if A3AR can signal independently of G-proteins, potentially through interactions with other proteins like β-arrestins. Understanding these pathways is crucial as they can lead to distinct cellular responses compared to G-protein-mediated signaling.

Cross-talk with other receptor systems: A3ARs may form heterodimers or functional complexes with other receptors, such as the P2Y or cannabinoid receptors. Investigating this cross-talk could reveal novel mechanisms of action and opportunities for combination therapies. For instance, studies have shown that A3AR can modulate the activity of the P2X7 receptor, which is involved in inflammation and cell death.

Intracellular receptor populations: While A3AR is primarily located on the cell surface, there is evidence of intracellular A3AR populations, particularly on the nuclear membrane. The function of these intracellular receptors and how they are activated by A3AR agonists remains a significant unanswered question. Their activation could lead to direct modulation of gene expression, representing a novel therapeutic mechanism.

Development and Characterization of Biased A3AR Ligands and Allosteric Modulators

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another, offers a promising strategy to develop more selective and effective drugs with fewer side effects. The development of biased A3AR ligands is a key future direction.

Biased Agonists:

Future research should focus on designing and synthesizing A3AR agonists that are biased towards either the G-protein-dependent or β-arrestin-dependent pathways. For example, a β-arrestin-biased agonist might be desirable for its potential to induce receptor internalization and desensitization in a controlled manner, which could be beneficial in chronic inflammatory conditions.

Allosteric Modulators:

Positive and negative allosteric modulators (PAMs and NAMs) bind to a site on the receptor distinct from the orthosteric site where endogenous ligands and traditional agonists bind. This offers several advantages:

Greater selectivity: Allosteric sites are generally less conserved between receptor subtypes than orthosteric sites, allowing for the development of highly selective modulators.

Saturability of effect: The effect of an allosteric modulator is dependent on the presence of the endogenous ligand (adenosine), which can provide a more physiological and self-limiting response.

The development and characterization of A3AR-selective PAMs and NAMs are in their early stages and represent a significant area for future research.

Comprehensive Analysis of Species-Specific Receptor Responses

A significant challenge in the preclinical development of A3AR agonists has been the marked species-specific differences in receptor affinity, selectivity, and signaling. For instance, the affinity of some A3AR agonists can vary by as much as 50-fold between human, rat, and mouse receptors. This has led to difficulties in translating promising preclinical results from animal models to human clinical trials.

Future research must address this challenge through:

Systematic comparative studies: A comprehensive analysis of the binding affinities and functional responses of a wide range of A3AR agonists across different species is needed. This will help in selecting the most appropriate animal models for preclinical testing.

Development of humanized animal models: The use of transgenic animals expressing the human A3AR can provide a more reliable model for predicting clinical efficacy and safety.

In vitro studies with human cells and tissues: Greater emphasis should be placed on in vitro studies using primary human cells and tissues to validate findings from animal models before proceeding to clinical trials.

Table 1: Species-Specific Binding Affinities (Ki) of Selected A3AR Agonists

CompoundHuman A3AR (Ki, nM)Rat A3AR (Ki, nM)Mouse A3AR (Ki, nM)
IB-MECA1.45025
Cl-IB-MECA0.332316
MRS56980.260.961.2

This table presents representative data and highlights the variability in binding affinities across species.

Optimization of Preclinical Models for Translational Research

The successful translation of preclinical findings to the clinic is a major hurdle in drug development. For A3AR agonists, this requires the optimization of preclinical models to better mimic human disease.

Key areas for improvement include:

Disease-relevant models: Moving beyond simple, acute models of inflammation or cancer to more complex, chronic models that better reflect the human condition is crucial. For example, in the context of cancer, this would involve using patient-derived xenografts or genetically engineered mouse models that recapitulate the tumor microenvironment.

Biomarker development: Identifying and validating biomarkers that can predict the response to A3AR agonist therapy is essential for patient stratification and monitoring treatment efficacy. These could include markers of target engagement, downstream signaling, or clinical response.

Advanced imaging techniques: The use of non-invasive imaging techniques, such as positron emission tomography (PET) with radiolabeled A3AR ligands, can help in assessing receptor occupancy and guiding dose selection in both preclinical models and human subjects.

By addressing these future research directions and unanswered questions, the scientific community can unlock the full therapeutic potential of A3AR agonists and bring new and effective treatments to patients in need.

Q & A

What experimental approaches are recommended to validate the A3AR selectivity of A3AR agonist 2?

Answer:
To confirm A3AR selectivity, perform radioligand binding assays against all four adenosine receptor subtypes (A1, A2A, A2B, A3) using membrane preparations from transfected cell lines. This compound exhibits a Ki of 22.1 nM for A3AR (human), but cross-reactivity with other subtypes should be tested. For functional validation, use cAMP inhibition assays in HEK293 or CHO cells expressing A3AR, and compare responses to cells expressing other AR subtypes. Additionally, assess β-arrestin2 recruitment (EC50 = 4.36 nM for this compound) via bioluminescence resonance energy transfer (BRET) or enzyme-linked immunosorbent assays (ELISA) to confirm pathway-specific activation .

How can researchers assess the functional efficacy of this compound in vitro?

Answer:
Key methodologies include:

  • cAMP modulation : Measure inhibition of forskolin-stimulated cAMP production in A3AR-expressing cells (e.g., CHO or HEK293). Use a concentration range (e.g., 0.1–1000 nM) to determine EC50 values. Reference agonists like NECA (non-selective) or Cl-IB-MECA (A3AR-selective) should be included for comparison .
  • β-arrestin recruitment : Quantify β-arrestin2 recruitment using BRET or PathHunter® assays. This compound shows an EC50 of 4.36 nM in this pathway, indicating biased signaling potential .
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes in DRG neurons or immune cells to evaluate downstream inflammatory signaling .

What signaling pathways are modulated by this compound activation, and how can they be analyzed?

Answer:
A3AR activation by agonist 2 engages multiple pathways:

  • IL-6/IL-17 and P38 MAPK : Use pathway-specific inhibitors (e.g., SB203580 for P38 MAPK) in inflammatory cell models (e.g., RAW264.7 macrophages) and quantify cytokine release via ELISA or multiplex assays .
  • NFκB and JNK/ERK : Perform Western blotting for phosphorylated NFκB p65 or c-Jun to assess anti-inflammatory effects. This compound may downregulate pro-inflammatory mediators like TNF-α and IL-1β .
  • PPARγ modulation : Analyze lipid metabolism genes (e.g., CPT1A) in liver or adipose tissue models using qPCR or RNA-seq to study metabolic effects .

How should contradictory data between binding affinity (Ki) and functional efficacy (EC50) be resolved?

Answer:
Discrepancies may arise due to:

  • Partial vs. full agonism : Compare maximal response (Emax) of this compound to reference full agonists (e.g., NECA). Partial agonists may show high affinity but low efficacy in certain pathways .
  • Cell-specific receptor density : Use cell lines with standardized A3AR expression levels (e.g., via CRISPR or stable transfection) to minimize variability .
  • Biased signaling : Profile β-arrestin vs. G-protein coupling using BRET or impedance-based assays. This compound’s EC50 for β-arrestin recruitment (4.36 nM) may differ from cAMP modulation .

What in vivo models are appropriate for studying this compound in liver diseases?

Answer:

  • NAFLD/NASH models : Use high-fat diet (HFD)-fed rodents to evaluate hepatosteatosis reduction via MRI-PDFF or histology. A3AR agonists like namodenoson show efficacy in lowering liver fat and fibrosis .
  • Ischemia-reperfusion injury : Assess hepatoprotection in mice with transient hepatic artery occlusion. Measure ALT/AST levels and inflammatory markers (e.g., IL-6) .
  • Hepatocellular carcinoma (HCC) : Test tumor growth inhibition in xenograft models (e.g., HepG2 cells) with this compound, monitoring apoptosis via TUNEL assays .

How can researchers design experiments to study A3AR desensitization caused by agonist 2?

Answer:

  • Phosphorylation assays : Use CHO cells expressing HA-tagged A3AR to measure agonist-induced phosphorylation via Western blot (anti-phosphoserine/threonine antibodies). GRKs (e.g., GRK2/3) are critical for desensitization .
  • Covalent binding studies : Compare this compound to irreversible agonists like ICBM. Perform electrophysiology in DRG neurons to assess prolonged Ca²⁺ current inhibition post-washout .
  • Receptor internalization : Track A3AR trafficking using fluorescently tagged receptors and confocal microscopy. β-arrestin recruitment correlates with internalization .

What strategies optimize this compound’s therapeutic potential in neuropathic pain?

Answer:

  • DRG neuron electrophysiology : Measure voltage-gated Ca²⁺ current inhibition in isolated rat DRG neurons. This compound may mimic Cl-IB-MECA’s inhibitory effects (IC50 ~30 nM) .
  • Spinal cord microglial activation : Use LPS-induced neuroinflammation models. Quantify IL-1β and TNF-α reduction via ELISA in CSF or tissue lysates .
  • Bias signaling profiling : Compare analgesic efficacy in vivo (e.g., von Frey test) after administering this compound versus β-arrestin-biased analogs .

How can structural modifications enhance this compound’s pharmacokinetic properties?

Answer:

  • Methanocarba ring substitution : Introduce 2-arylethynyl or methylthio groups to improve receptor binding (Ki <10 nM) and metabolic stability. Molecular dynamics simulations can predict conformational plasticity of A3AR .
  • Radiolabeling for PET imaging : Synthesize 76Br- or 18F-labeled analogs to study receptor occupancy in inflamed or cancerous tissues .
  • Prodrug design : Modify the 5′-position to enhance oral bioavailability, as seen with namodenoson (CF102) in NAFLD trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.